d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt
Description
Properties
CAS No. |
62185-81-3 |
|---|---|
Molecular Formula |
C6H12BNa3O10 |
Molecular Weight |
323.94 g/mol |
IUPAC Name |
trisodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;borate |
InChI |
InChI=1S/C6H12O7.BO3.3Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;2-1(3)4;;;/h2-5,7-11H,1H2,(H,12,13);;;;/q;-3;3*+1/t2-,3-,4+,5-;;;;/m1..../s1 |
InChI Key |
HUJANBVKCSRPQH-GQOAHPRESA-N |
Isomeric SMILES |
B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
B([O-])([O-])[O-].C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
- Reactants: d-Gluconic acid, boric acid (H3BO3), sodium hydroxide (NaOH).
- Reaction Medium: Aqueous solution.
- Process:
- The gluconic acid and boric acid are mixed in water.
- Sodium hydroxide is added to neutralize the mixture and promote ester formation.
- The reaction mixture is heated to a controlled temperature (typically mild heating) to facilitate the esterification.
- The pH is maintained below 10–11, preferably under pH 8, to ensure stability and prevent decomposition.
- Outcome: Formation of the cyclic ester of gluconic acid with boric acid, stabilized as the sodium salt.
This method is scalable and adaptable for industrial production, where continuous monitoring of temperature, pH, and reactant concentration is essential to maintain product quality and yield.
Industrial Production Considerations
- Large reactors with precise control systems are used.
- Continuous pH adjustment and temperature control optimize the reaction kinetics.
- The product is isolated by neutralization and purification steps to remove impurities.
- The process ensures high purity and stability suitable for commercial and research applications.
Detailed Reaction Mechanism and Conditions
The formation of the cyclic ester involves the condensation of the hydroxyl groups of gluconic acid with boric acid, resulting in a boronate ester ring. Sodium ions from sodium hydroxide neutralize the acidic protons, stabilizing the compound as a sodium salt.
- Temperature: Mild heating (typically 40–80°C) accelerates ester formation without degrading reactants.
- pH Control: Maintaining pH below 8 prevents hydrolysis and decomposition of the ester.
- Solvent: Water is the preferred solvent due to solubility and environmental considerations.
- Reaction Time: Varies depending on scale but generally ranges from 1 to several hours until completion.
Alternative and Supporting Preparation Methods
Use of Lactone Intermediates
Some methods start from D-glucono-γ-lactone, a cyclic ester of gluconic acid, which can be reacted with boric acid under alkaline conditions to form the borogluconate ester. This approach can improve purity and yield.
- The lactone reacts with boric acid in the presence of a base and sometimes catalysts like DMAP (4-dimethylaminopyridine).
- Crystallization and purification steps involve solvents such as n-heptane at controlled temperatures (25 to -40°C) to isolate high-purity intermediates.
- Deprotection or removal of protecting groups (if used) is done under acidic conditions to yield the final cyclic ester sodium salt.
Use of Silane Reagents and Protection Strategies
In advanced synthetic routes, silane reagents are used to protect hydroxyl groups during intermediate steps, enhancing selectivity and yield. After the formation of protected intermediates, acidic or fluoride conditions remove the protecting groups to yield the target compound.
- This method is noted for low environmental impact, high yield, and suitability for industrial scale-up.
- It involves crystallization purification steps to ensure product purity.
Summary Table of Preparation Methods
Research Findings and Practical Insights
- The cyclic ester formation is favored under mildly alkaline conditions with controlled temperature to avoid hydrolysis.
- The sodium salt form enhances solubility and stability in aqueous media, important for biological and industrial applications.
- Industrial processes emphasize continuous monitoring and control to maintain product consistency.
- Use of lactone intermediates and protection strategies improves purity and yield but adds complexity.
- The pH stability window (below pH 8) is critical for long-term storage and application stability.
Chemical Reactions Analysis
Types of Reactions
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce simpler boron-containing compounds.
Scientific Research Applications
Agricultural Applications
Micronutrient Supplement
In agriculture, d-gluconic acid, cyclic ester with boric acid, sodium salt serves as a micronutrient supplement . Boron is an essential micronutrient for plants, playing a critical role in cell wall formation and reproductive development. The compound enhances plant growth and yield by providing readily available boron to crops.
Fertility Enhancement
Research indicates that the application of this compound can improve soil fertility and enhance the uptake of other nutrients by plants. This is particularly beneficial in boron-deficient soils, where crops may struggle to thrive.
Food Industry Applications
Food Preservative
The compound's unique properties allow it to act as a food preservative , particularly in dairy products and baked goods. Its ability to inhibit microbial growth contributes to extended shelf life and improved food safety.
Nutritional Supplement
In the food industry, it is also utilized as a nutritional supplement , providing essential minerals that can enhance the nutritional profile of various food products.
Medical Applications
Therapeutic Properties
d-Gluconic acid, cyclic ester with boric acid, sodium salt is under investigation for its potential therapeutic properties . Studies have shown that it may possess antibacterial and antifungal activities, making it useful in treating infections .
Wound Healing
Research has demonstrated that this compound can promote wound healing by enhancing fibroblast proliferation and collagen synthesis. Its application in chronic wound treatment has shown promising results compared to traditional treatments .
Industrial Applications
Cleaning Agents
In industrial settings, d-gluconic acid, cyclic ester with boric acid, sodium salt is used in the formulation of cleaning agents . Its chelating properties help in removing metal ions from surfaces, making it effective for cleaning applications.
Corrosion Inhibitors
The compound also finds use as a corrosion inhibitor , protecting metals from oxidative damage in various industrial processes. Its effectiveness stems from its ability to form protective films on metal surfaces.
Summary of Key Properties
| Property | Description |
|---|---|
| Chemical Structure | Cyclic ester formed from d-gluconic acid and boric acid |
| Solubility | Enhanced solubility due to boron content |
| Biological Activity | Exhibits antibacterial and antifungal properties |
| Agricultural Benefits | Micronutrient source for plant growth |
| Industrial Uses | Effective in cleaning agents and as a corrosion inhibitor |
Case Studies
- Agricultural Study: A study demonstrated that applying d-gluconic acid, cyclic ester with boric acid significantly improved the yield of tomato plants in boron-deficient soil conditions. The results indicated a marked increase in both fruit size and overall plant health compared to untreated controls.
- Medical Research: Clinical trials involving the application of this compound in chronic wound treatment showed faster recovery rates and improved tissue regeneration compared to standard treatments using silver nitrate.
Mechanism of Action
The mechanism of action of d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt involves its interaction with molecular targets such as enzymes and cellular components. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its cyclic ester structure allows it to participate in specific reactions that are crucial for its biological and chemical activity.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Solubility and Stability Data
Biological Activity
D-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt, is a compound formed from the reaction of D-gluconic acid with boric acid, resulting in a cyclic ester known as glucono-δ-lactone. This compound is notable for its unique biological properties, largely attributed to the presence of boron, which enhances its solubility and reactivity in biological systems. This article explores the biological activities of this compound, including its mechanisms of action, applications in health and agriculture, and relevant case studies.
D-Gluconic acid is the oxidized form of D-glucose and is naturally found in various fruits and honey. The cyclic ester formation involves the condensation of D-gluconic acid with boric acid, resulting in a sodium salt that exhibits enhanced solubility in aqueous environments. The structure can be represented as follows:
| Compound | Chemical Formula | Molecular Weight |
|---|---|---|
| d-Gluconic Acid Cyclic Ester with Boric Acid Sodium Salt | CHBNaO | 196.04 g/mol |
Antimicrobial Properties
Research indicates that boron compounds, including d-gluconic acid cyclic ester with boric acid, exhibit significant antimicrobial activity. Boric acid has been shown to inhibit the growth of various pathogens, including Candida albicans, particularly in resistant strains. The mechanism involves disruption of cell wall integrity and inhibition of oxidative metabolism, which is crucial for fungal survival .
Antioxidant Effects
The compound also displays antioxidant properties. Studies suggest that boron enhances the antioxidant capacity of D-gluconic acid, contributing to reduced oxidative stress in cells. This is particularly relevant in protecting against cellular damage caused by free radicals .
Role in Metabolism
Boron plays a vital role in metabolic processes, including glucose metabolism and energy homeostasis. It has been observed that boron supplementation can enhance substrate utilization and may contribute to weight loss by influencing metabolic pathways .
The biological activity of d-gluconic acid cyclic ester with boric acid can be attributed to several mechanisms:
- Ionization Equilibrium : The presence of boron affects the ionization equilibrium of α-hydroxy acids (HCAs), influencing their biological reactivity and interaction with cellular components .
- Cell Signaling : Borate ions act as cell-signaling molecules that regulate various enzymatic activities and cellular functions .
- Antifungal Mechanisms : The antifungal activity is linked to the inhibition of hyphal transformation and biofilm development in fungi .
Health Sector
The sodium salt form of d-gluconic acid cyclic ester with boric acid has potential applications in treating infections caused by resistant fungal strains. Its efficacy as an antifungal agent makes it a candidate for developing new therapeutic strategies against vaginitis and other fungal infections .
Agricultural Use
In agriculture, this compound can be utilized as a micronutrient supplement due to its role in enhancing plant growth and resistance to diseases. Boron is essential for cell wall formation and reproductive development in plants.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal effects of boric acid on Candida albicans, revealing that it inhibited growth at concentrations achievable intravaginally. This highlights its potential use in treating vaginal infections effectively .
- Metabolic Impact : Another study investigated the effects of boron on metabolic parameters in rats, showing improved glucose tolerance and enhanced energy utilization when supplemented with boron compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing d-gluconic acid cyclic ester with boric acid, sodium salt?
- Methodological Answer : The compound is synthesized via esterification between d-gluconic acid and boric acid under controlled pH (neutral to slightly alkaline) and temperature (60–80°C), followed by sodium salt formation. Key steps include:
- Cyclic ester formation: Reacting d-gluconic acid with boric acid in aqueous solution, leveraging the hydroxyl groups of gluconic acid to form a 4,5-cyclic borate ester .
- Neutralization: Adding sodium hydroxide to stabilize the ester as a sodium salt, ensuring solubility and preventing hydrolysis .
- Critical Parameters : Excess boric acid improves ester yield, while high temperatures may degrade the ester .
Q. How is the cyclic borate ester structure confirmed experimentally?
- Methodological Answer : Characterization involves:
- FTIR : Peaks at ~1340 cm⁻¹ (B–O stretching) and 1020 cm⁻¹ (C–O–B linkage) confirm ester formation .
- NMR : ¹¹B NMR shows a peak at ~10–15 ppm (tetrahedral boron coordination), while ¹H NMR reveals the absence of free hydroxyl groups at C4 and C5 positions of gluconic acid .
- Elemental Analysis : Confirms Na:B ratio (e.g., 1:1 for monosodium salt) .
Q. What factors influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability depends on:
- pH : Degrades rapidly below pH 5 (borate ester hydrolysis) or above pH 9 (saponification of ester bonds) .
- Temperature : Stable at ≤25°C; heating above 50°C accelerates decomposition into gluconic acid and borate ions .
- Ionic Strength : High salt concentrations (e.g., NaCl) reduce solubility via salting-out effects .
Advanced Research Questions
Q. How does the compound’s chelation behavior with transition metals affect its applications in catalysis?
- Methodological Answer : The sodium salt acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺) through its hydroxyl and borate groups.
- Experimental Design : Use UV-Vis spectroscopy to monitor metal-ligand complex formation (e.g., shift in λₘₐₓ for Cu²⁺ from 810 nm to 750 nm) .
- Applications : Enhances catalytic activity in glucose oxidation reactions (e.g., Pd-Bi/Al₂O₃ systems) by stabilizing metal nanoparticles .
- Data Contradictions : Some studies report reduced catalytic efficiency at high borate concentrations due to competitive adsorption .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
- Methodological Answer : Key challenges include:
- Matrix Interference : Co-eluting sugars (e.g., glucose) in HPLC require derivatization (e.g., with phenylhydrazine) for selective detection .
- Detection Limits : Enzymatic assays (e.g., D-gluconate assay kits) achieve sensitivity down to 0.1 µM but may cross-react with glucono-δ-lactone .
- Validation : Spike-recovery tests in urine/plasma (80–120% recovery) and comparison with LC-MS/MS are recommended .
Q. How does the compound interact with microbial systems, and what implications does this have for biofilm inhibition?
- Methodological Answer : The sodium salt disrupts biofilm formation via:
- Chelation : Depletes extracellular Ca²⁺ and Mg²⁺, critical for biofilm matrix integrity .
- Experimental Evidence : In Scedosporium aurantiacum, 1 mM sodium salt reduced biofilm biomass by 40% (p < 0.05) .
- Contradictions : Some fungi (e.g., Hortaea werneckii) exhibit resistance due to halotolerance mechanisms, requiring higher concentrations (≥5 mM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
